molecular formula C14H16ClFN2O2 B5296656 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide

Cat. No. B5296656
M. Wt: 298.74 g/mol
InChI Key: PZLRUSUITULDJD-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for PARP inhibition, which can help to minimize off-target effects. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to identify which types of cancer cells are most susceptible to its effects.

Future Directions

There are several future directions for research on 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One area of focus could be on identifying the optimal dosage and treatment regimen for cancer patients. Additionally, further studies could explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be conducted to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Conclusion
In conclusion, 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PARP, and it has been shown to induce apoptosis and inhibit proliferation in cancer cells. While further research is needed to fully understand its potential applications, it represents a promising area of study for scientists and researchers.

Synthesis Methods

2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluoroaniline with 3-(2-oxo-1-pyrrolidinyl)propylamine, followed by the addition of benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

This compound has been studied extensively for its potential use in cancer treatment. In particular, it has been found to inhibit the growth of certain types of cancer cells, such as lung cancer and breast cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2/c15-12-9-10(16)4-5-11(12)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLRUSUITULDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

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